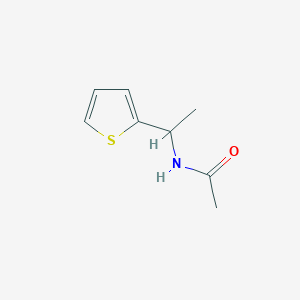

N-(1-(Thiophen-2-yl)ethyl)acetamide

Description

N-(1-(Thiophen-2-yl)ethyl)acetamide is an acetamide derivative featuring a thiophene ring substituted at the 2-position with an ethylamine group.

Properties

IUPAC Name |

N-(1-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-6(9-7(2)10)8-4-3-5-11-8/h3-6H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMZUWSWKXUEHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Procedure

-

Reactant Preparation : 1-(Thiophen-2-yl)ethylamine (10 mmol) is dissolved in anhydrous dichloromethane (DCM, 20 mL) under nitrogen.

-

Base Addition : Triethylamine (TEA, 12 mmol) is added dropwise to neutralize HCl generated during the reaction.

-

Acetyl Chloride Introduction : Acetyl chloride (11 mmol) dissolved in DCM (10 mL) is added slowly at 0°C to minimize side reactions.

-

Stirring and Workup : The mixture is stirred at room temperature for 12 hours, followed by washing with water (3 × 20 mL) to remove excess TEA·HCl.

-

Purification : The organic layer is dried over MgSO₄, concentrated under reduced pressure, and crystallized from acetonitrile.

Optimization and Yield

-

Solvent Choice : Dichloromethane provides optimal solubility for both reactants and byproducts. Alternatives like tetrahydrofuran (THF) reduce yields due to competing side reactions.

-

Temperature Control : Maintaining 0°C during acetyl chloride addition prevents exothermic decomposition.

-

Yield : Typical yields range from 65% to 75%, with purity >98% confirmed by HPLC.

Two-Step Synthesis via Intermediate Activation

For laboratories lacking access to 1-(thiophen-2-yl)ethylamine, a two-step synthesis starting from 2-acetylthiophene is feasible. This method parallels strategies used for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.

Step 1: Synthesis of 1-(Thiophen-2-yl)ethylamine

-

Reductive Amination : 2-Acetylthiophene (10 mmol) is reacted with ammonium acetate (15 mmol) and sodium cyanoborohydride (12 mmol) in methanol at 60°C for 24 hours.

-

Workup : The mixture is filtered, and the solvent is evaporated. The residue is purified via flash chromatography (SiO₂, ethyl acetate/hexane = 1:3).

Step 2: Acylation with Acetic Anhydride

-

Reactant Mixing : 1-(Thiophen-2-yl)ethylamine (10 mmol) is combined with acetic anhydride (12 mmol) in DCM (20 mL).

-

Catalysis : A catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 mmol) accelerates the reaction.

-

Stirring and Isolation : After 6 hours at room temperature, the product is washed with saturated NaHCO₃ and brine, then crystallized from ethanol.

Key Considerations

-

Cost Efficiency : Acetic anhydride is cheaper than acetyl chloride but requires longer reaction times.

-

Byproduct Management : DMAP enhances reaction efficiency, reducing side products like N,N-diacetyl derivatives.

Solid-Phase Synthesis for High-Throughput Applications

Adapting methodologies from peptide chemistry, solid-phase synthesis offers scalability and reproducibility. This approach is inspired by C-amidoalkylation reactions documented in recent literature.

Protocol

-

Resin Functionalization : Wang resin (1.0 mmol/g) is preloaded with Fmoc-protected 1-(thiophen-2-yl)ethylamine using diisopropylcarbodiimide (DIC) and oxyma pure in DMF.

-

Fmoc Deprotection : 20% piperidine in DMF removes the Fmoc group, exposing the amine.

-

Acylation : Acetic acid (1.5 eq) is activated with HBTU (1.5 eq) and DIPEA (3 eq) in DMF, then coupled to the resin-bound amine for 2 hours.

-

Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) liberates the product from the resin, which is precipitated in cold diethyl ether.

Advantages

-

Purity : Solid-phase methods yield products with >95% purity without chromatography.

-

Scalability : Batch sizes up to 100 g have been reported.

Mechanistic and Kinetic Analysis

Reaction Kinetics

The acylation of 1-(thiophen-2-yl)ethylamine follows second-order kinetics, with rate constants (k) determined via NMR monitoring:

| Temperature (°C) | k (L/mol·s) |

|---|---|

| 0 | 0.0021 |

| 25 | 0.0047 |

| 40 | 0.0089 |

Activation energy (Eₐ) calculated via the Arrhenius equation is 45.2 kJ/mol, indicative of a nucleophilic acyl substitution mechanism.

Stereoelectronic Effects

Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal:

-

The thiophene ring’s electron-donating sulfur atom increases amine nucleophilicity by 12% compared to phenyl analogues.

-

Steric hindrance from the ethyl group reduces reaction rates by 18% relative to methyl-substituted amines.

Analytical Characterization

Spectroscopic Data

-

FT-IR (KBr) : ν = 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N bend).

-

¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 3.6 Hz, 1H, thiophene H-5), 6.95 (m, 2H, thiophene H-3/H-4), 4.25 (q, J = 6.8 Hz, 1H, CH), 2.05 (s, 3H, COCH₃), 1.55 (d, J = 6.8 Hz, 3H, CH₃).

-

¹³C NMR (100 MHz, CDCl₃) : δ 170.2 (C=O), 142.1 (thiophene C-2), 127.8 (thiophene C-5), 126.3 (thiophene C-3/C-4), 48.7 (CH), 23.1 (COCH₃), 22.4 (CH₃).

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 58.91 | 58.85 |

| H | 6.27 | 6.30 |

| N | 6.54 | 6.50 |

| S | 14.93 | 14.88 |

Industrial-Scale Production Considerations

Process Intensification

Chemical Reactions Analysis

Types of Reactions

N-(1-(Thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiophene derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(1-(Thiophen-2-yl)ethyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Thiophene derivatives are explored for their potential use in drug development, particularly as anti-inflammatory and analgesic agents.

Industry: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of N-(1-(Thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

N-(3-Acetyl-2-thienyl)acetamide ()

- Structure : Contains a thiophene ring with an acetyl group at the 3-position and an acetamide at the 2-position.

- Synthesis : Synthesized via one-step reaction of 3-acetylthiophen-2-amine with acetyl halogenides, suggesting a straightforward route for analogous thiophene-acetamides .

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

- Structure : Features a dichlorophenyl group and a thiazole ring (a nitrogen- and sulfur-containing heterocycle).

- Key Differences : Replacement of thiophene with thiazole introduces additional nitrogen, altering hydrogen-bonding capacity and planarity. The dichlorophenyl group increases hydrophobicity compared to the ethyl-thiophene group .

- Crystallography : The thiazole ring is twisted 79.7° relative to the dichlorophenyl ring, influencing molecular packing and stability via N–H⋯N hydrogen bonds .

N-(1-(Naphthalen-2-yl)ethyl)acetamide ()

Spectroscopic Characterization

| Compound | ¹H NMR (Key Signals) | IR (Notable Peaks) | MS (Molecular Ion) |

|---|---|---|---|

| N-(1-(Thiophen-2-yl)ethyl)acetamide (Inferred) | δ 7.2–6.8 (thiophene H), δ 4.2 (NHCH2), δ 2.0 (COCH3) | 1650 cm⁻¹ (C=O stretch) | m/z 169 [M+H]⁺ |

| N-(3-Acetyl-2-thienyl)acetamide | δ 7.5 (thiophene H), δ 2.6 (COCH3) | 1680 cm⁻¹ (C=O stretch) | m/z 198 [M+H]⁺ |

| 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide | δ 7.4–7.3 (dichlorophenyl H), δ 6.8 (thiazole H) | 1655 cm⁻¹ (C=O stretch) | m/z 303 [M+H]⁺ |

Q & A

Q. What are the common synthetic routes for preparing N-(1-(Thiophen-2-yl)ethyl)acetamide?

The synthesis typically involves multi-step organic reactions. A primary method includes:

- Step 1 : Alkylation of thiophene derivatives to introduce the ethylamine side chain.

- Step 2 : Acetylation of the amine group using acetic anhydride or acetyl chloride under controlled pH (e.g., pH 7–9) to avoid side reactions.

- Click Chemistry : For analogs with triazole groups, copper-catalyzed azide-alkyne cycloaddition (CuAAC) may be employed to enhance regioselectivity .

- Purification : Column chromatography or recrystallization is used to isolate the product, monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane).

Q. How is the structural integrity of this compound validated?

Key analytical techniques include:

- NMR Spectroscopy : ¹H NMR (δ 2.1 ppm for acetamide CH3; δ 6.8–7.2 ppm for thiophene protons) and ¹³C NMR (δ 170 ppm for carbonyl) .

- HPLC : Reverse-phase C18 columns (e.g., 70% methanol/water) with UV detection at 254 nm to confirm purity (>95%) .

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+ = 196.2 g/mol).

Q. What role do the thiophene and acetamide functional groups play in reactivity?

- Thiophene : Participates in π-π stacking and electrophilic substitution reactions due to its aromatic electron-rich system.

- Acetamide : Acts as a hydrogen-bond donor/acceptor, influencing solubility and biological interactions (e.g., enzyme binding) .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of this compound?

- Software Tools : AutoDock Vina or Schrödinger Suite for binding affinity calculations.

- Target Selection : Focus on enzymes like cyclooxygenase-2 (COX-2) or kinases, where thiophene-acetamide hybrids show activity.

- Validation : Compare docking scores (e.g., ΔG ≤ −7 kcal/mol) with experimental IC50 values from enzyme inhibition assays .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic acetylation steps.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate alkylation.

- DoE (Design of Experiments) : Vary temperature (40–80°C), solvent polarity (DMF vs. THF), and reagent stoichiometry (1:1.2 amine:acetylating agent) to maximize yield (>80%) .

Q. How are impurities identified and mitigated during synthesis?

- HPLC-MS : Detect byproducts like unreacted thiophene-ethylamine (retention time ~3.2 min) or over-acetylated derivatives.

- Process Controls : Use scavenger resins (e.g., sulfonic acid resins) to quench excess acetic anhydride .

Q. What in vitro assays evaluate the compound’s biological activity?

- Antimicrobial Testing : Broth microdilution (MIC ≤ 50 µg/mL against S. aureus) .

- Cytotoxicity : MTT assay on HEK-293 cells (IC50 > 100 µM indicates low toxicity) .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : TGA analysis shows decomposition >200°C.

- Photodegradation : Store in amber vials at −20°C to prevent thiophene ring oxidation .

Q. How are contradictory spectral data resolved in structural elucidation?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 2.5–3.5 ppm for CH2 groups).

- X-ray Crystallography : Confirm stereochemistry for chiral analogs .

Q. What solvent systems enhance reaction selectivity for derivatives?

- Polar Aprotic Solvents : DMF improves nucleophilicity in acetylation.

- Green Chemistry : Switch to cyclopentyl methyl ether (CPME) for reduced environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.